LASSBio-1829 hydrochloride is a novel compound developed as a potential inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase 2, commonly referred to as IKK2. This compound is part of a broader class of N-acylhydrazones, which have garnered attention for their anti-inflammatory and anticancer properties. The synthesis and pharmacological evaluation of LASSBio-1829 hydrochloride indicate its potential effectiveness in treating inflammatory conditions.
The compound was synthesized as part of research aimed at developing new anti-inflammatory agents. Studies have shown that LASSBio-1829 hydrochloride exhibits significant activity in various pharmacological inflammation tests conducted in vivo, suggesting its viability as an anti-inflammatory prototype .
LASSBio-1829 hydrochloride is classified under the category of small molecule inhibitors, specifically targeting IKK2, which plays a crucial role in the inflammatory response and cancer progression. Its chemical structure falls within the N-acylhydrazone class, characterized by the presence of a hydrazone functional group.
The synthesis of LASSBio-1829 hydrochloride involves several steps, including the formation of the hydrazone linkage through the condensation reaction between an appropriate aldehyde and a hydrazine derivative. The specific synthetic route includes:
The reaction conditions typically involve organic solvents and may require catalysts to facilitate the formation of the desired product. Monitoring techniques such as thin-layer chromatography are employed to track the progress of the reaction .
LASSBio-1829 hydrochloride has a complex molecular structure characterized by its hydrazone linkage and specific substituents that enhance its biological activity. The molecular formula is C16H14ClN3O, and it has a molecular weight of approximately 299.75 g/mol.
LASSBio-1829 hydrochloride can undergo various chemical reactions typical for N-acylhydrazones, including:
Common reagents used in these reactions include acids for hydrolysis and oxidizing agents for oxidation processes. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
LASSBio-1829 hydrochloride exerts its pharmacological effects primarily through inhibition of IKK2, which is involved in the nuclear factor kappa B signaling pathway. By inhibiting this kinase, the compound reduces the activation of pro-inflammatory cytokines and other mediators involved in inflammation.
In vitro studies have demonstrated that LASSBio-1829 hydrochloride has an IC50 value of 3.8 µM against IKK2, indicating potent inhibitory activity . This mechanism suggests potential applications in treating diseases characterized by chronic inflammation.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy confirm the structural integrity and purity of LASSBio-1829 hydrochloride .
LASSBio-1829 hydrochloride shows promise in various scientific applications, particularly in pharmacology:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5